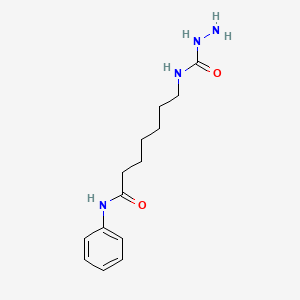

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide

CAS No.: 651767-91-8

Cat. No.: VC16786342

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651767-91-8 |

|---|---|

| Molecular Formula | C14H22N4O2 |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | 7-(hydrazinecarbonylamino)-N-phenylheptanamide |

| Standard InChI | InChI=1S/C14H22N4O2/c15-18-14(20)16-11-7-2-1-6-10-13(19)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,15H2,(H,17,19)(H2,16,18,20) |

| Standard InChI Key | OUHRGWHTUUDFMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)NN |

Introduction

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is a synthetic organic compound belonging to the class of hydrazine derivatives. It is characterized by its unique structure, which includes an aniline moiety and a hydrazinecarboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Synthesis

The synthesis of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide typically involves several key steps, including condensation reactions and intermediate formation. Aniline derivatives and hydrazine-based reagents are commonly used in these processes. The synthesis methodologies are similar to those used for other hydrazine derivatives, often involving the reaction of appropriate precursors to form the desired functional groups.

Biological Activities

Studies have indicated that compounds similar to N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment. The mechanism of action primarily involves interaction with biological targets at the cellular level, which can lead to anticancer effects.

Characterization Techniques

Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are commonly employed to characterize this compound. These methods provide detailed information about the molecular structure and purity of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide.

Research Findings and Potential Applications

Ongoing research into N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide underscores its significance in medicinal chemistry and its potential impact on therapeutic strategies against cancer and other diseases. The compound's unique structure allows for modifications that can enhance its biological activity or stability, making it a promising candidate for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume